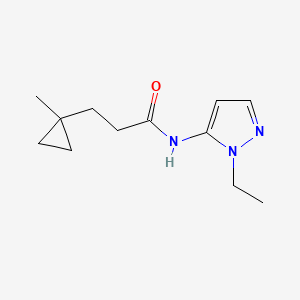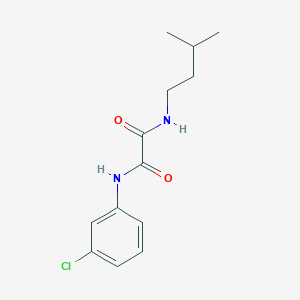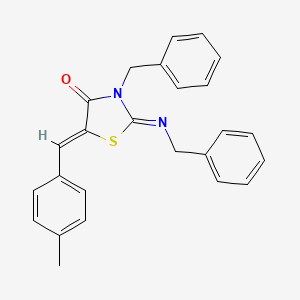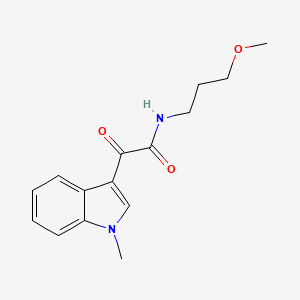
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as EPPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as cyclopropyl amides and possesses unique structural features that make it a promising candidate for drug development.
作用機序
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in inflammation and cell growth. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cell growth. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to induce apoptosis in cancer cells, possibly through the modulation of the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce the expression of inflammatory genes such as COX-2 and inducible nitric oxide synthase. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may protect against oxidative stress-related damage.
実験室実験の利点と制限
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development. However, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide also possesses limitations for lab experiments. It has been shown to be unstable in aqueous solutions, which may limit its use in certain experimental conditions. Furthermore, the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of research could be to further elucidate the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. This could involve investigating the signaling pathways involved in N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide's anti-inflammatory and anticancer effects. Additionally, future research could focus on optimizing the synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide to improve yield and purity. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide could be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the safety and efficacy of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in animal models and clinical trials.
Conclusion
In conclusion, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, or N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, is a novel compound that possesses unique structural features and potential therapeutic applications. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its anti-inflammatory, anticancer, and antioxidant properties. While N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses advantages for lab experiments, it also possesses limitations that need to be addressed. Future research could focus on elucidating the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, optimizing its synthesis, and investigating its potential use in combination therapy and clinical trials.
合成法
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multistep process that starts with the reaction of 1-methylcyclopropylamine with 1-ethyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then subjected to a series of reactions involving N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been optimized to improve yield and purity, making it a viable candidate for further research.
科学的研究の応用
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15-10(5-9-13-15)14-11(16)4-6-12(2)7-8-12/h5,9H,3-4,6-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJGSCYCCIOOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)CCC2(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
malonate](/img/structure/B5216924.png)

![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
